![molecular formula C11H7ClN2O B13704432 5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13704432.png)
5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. Factors such as temperature, solvent choice, and reaction time are crucial in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one
- 5-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
Uniqueness
5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it distinct from other indole derivatives and can provide specific advantages in certain applications .
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
5-chloro-2,9-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H7ClN2O/c12-7-2-1-3-8-9(7)6-4-5-13-11(15)10(6)14-8/h1-5,14H,(H,13,15) |
InChI Key |
FPHZUEJSMZHEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(N2)C(=O)NC=C3)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


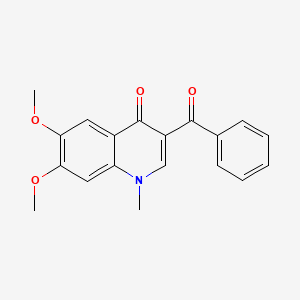
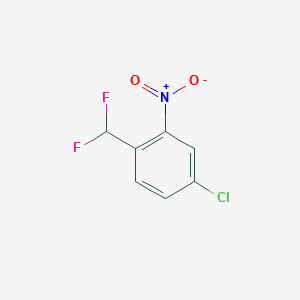

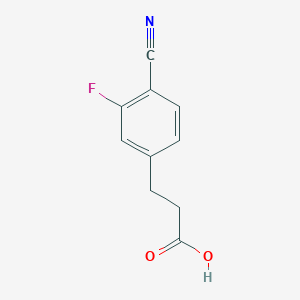
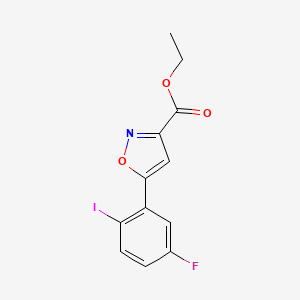
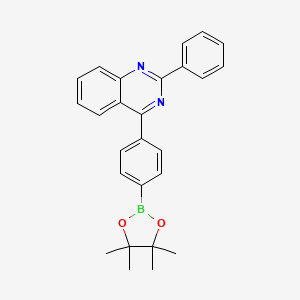
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)


![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)


